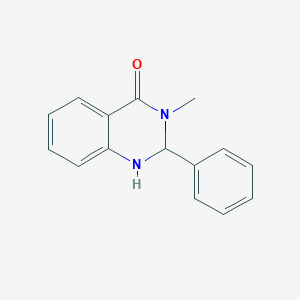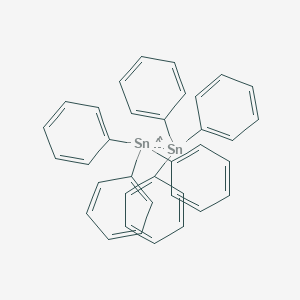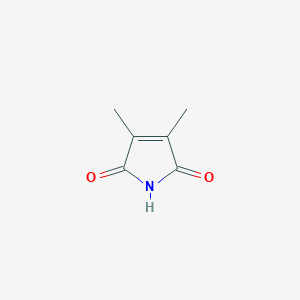
2,3-二甲基马来酰亚胺
描述
2,3-Dimethylmaleimide is an organic compound belonging to the class of maleimides. Maleimides are characterized by the presence of a maleic anhydride moiety, which is a versatile building block in organic synthesis. 2,3-Dimethylmaleimide is particularly noted for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
2,3-Dimethylmaleimide has several applications in scientific research:
Antifungal Agents: N-substituted dimethylmaleimides exhibit significant antifungal activity against pathogens like Sclerotinia sclerotiorum.
Bioconjugation: The maleimide group is widely used in bioconjugation techniques due to its reactivity with thiol groups in proteins.
Polymer Chemistry: Maleimides are used as monomers in the synthesis of polymers and copolymers with specific properties.
作用机制
Target of Action
2,3-Dimethylmaleimide is a derivative of maleimide . It has been found to exhibit significant antifungal activities . The primary targets of 2,3-Dimethylmaleimide are fungi, particularly Sclerotinia sclerotiorum . This fungus is a plant pathogen and causes a disease known as white mold in a wide range of host plants.
Mode of Action
It is known that the compound interacts with the fungi, inhibiting their growth . The structure-activity relationship of these compounds indicates that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Pharmacokinetics
It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of the action of 2,3-Dimethylmaleimide is the inhibition of fungal growth . This suggests that the compound has a cytostatic effect on the fungi, disrupting their normal growth and proliferation. The molecular and cellular effects of this action, however, require further investigation.
生化分析
Biochemical Properties
2,3-Dimethylmaleimide has been found to have antifungal activities against Sclerotinia sclerotiorum . The structure and activity relationship on these compounds indicated that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Cellular Effects
The cellular effects of 2,3-Dimethylmaleimide are primarily related to its antifungal activity. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, a fungus that causes disease in crops . This suggests that 2,3-Dimethylmaleimide may interact with cellular processes in fungi to inhibit their growth .
Molecular Mechanism
It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
Temporal Effects in Laboratory Settings
It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and evaluated for their antifungal activities .
Metabolic Pathways
It is known that maleimide derivatives, including 2,3-Dimethylmaleimide, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylmaleimide can be synthesized from 2,3-dimethylmaleic anhydride. The typical synthetic route involves the reaction of 2,3-dimethylmaleic anhydride with amines. For example, a mixture of 2,3-dimethylmaleic anhydride, urea, and sodium chloride can be ground together and heated at 150°C. The organic components fuse, and the mixture is then extracted and purified to yield 2,3-dimethylmaleimide .
Industrial Production Methods: Industrial production of 2,3-dimethylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of vacuum chromatography for purification is common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions: 2,3-Dimethylmaleimide undergoes various chemical reactions, including:
Photocycloaddition: This reaction involves the addition of 2,3-dimethylmaleimide to selenophene and 3,4-dimethylselenophene under the influence of benzophenone as a sensitizer.
Substitution Reactions: The compound can react with different nucleophiles, leading to the formation of N-substituted dimethylmaleimides.
Common Reagents and Conditions:
Photocycloaddition: Benzophenone as a sensitizer, selenophene, and 3,4-dimethylselenophene.
Substitution Reactions: Various amines can be used to substitute the hydrogen atom in the maleimide ring.
Major Products:
Photocycloaddition: The reaction yields 1:1 and 2:1 adducts of 2,3-dimethylmaleimide and selenophene.
Substitution Reactions: N-substituted dimethylmaleimides with varying antifungal activities.
相似化合物的比较
N-Substituted Dimethylmaleimides: These compounds have similar structures but differ in the substituents attached to the nitrogen atom.
Maleic Anhydride Derivatives: Compounds like 2,3-dimethylmaleic anhydride share the maleic anhydride moiety but differ in their reactivity and applications.
Uniqueness: 2,3-Dimethylmaleimide is unique due to its specific reactivity in photocycloaddition and substitution reactions, as well as its significant antifungal activity and applications in bioconjugation .
属性
IUPAC Name |
3,4-dimethylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMBHJPUJJJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170446 | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17825-86-4 | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []
A: 2,3-Dimethylmaleimide plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []
A: 2,3-Dimethylmaleimide (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []
A: 2,3-Dimethylmaleimide serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to 2,3-dimethylmaleimide after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []
A: 2,3-Dimethylmaleimide exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of 2,3-dimethylmaleimide in synthesizing novel compounds with potentially useful properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


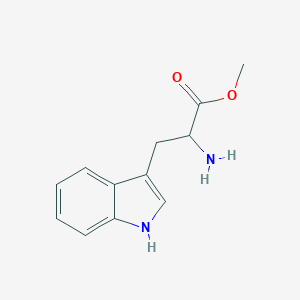
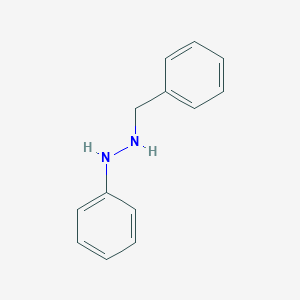
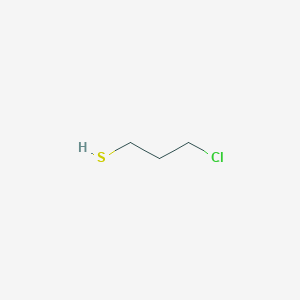
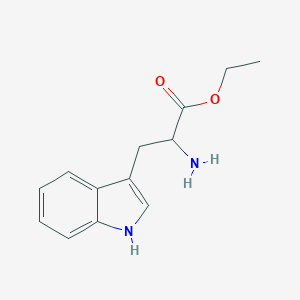
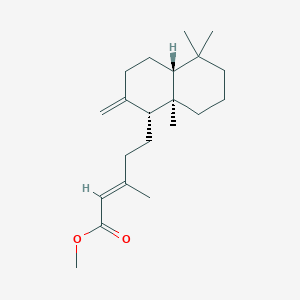
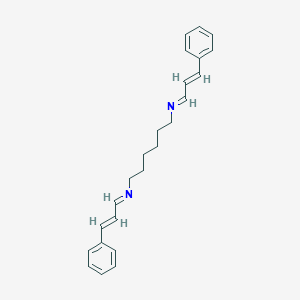
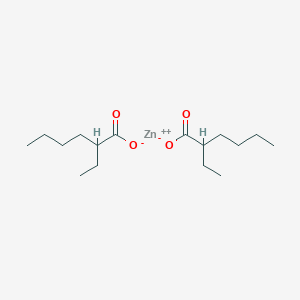
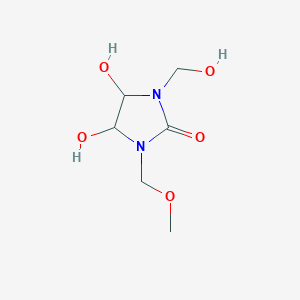
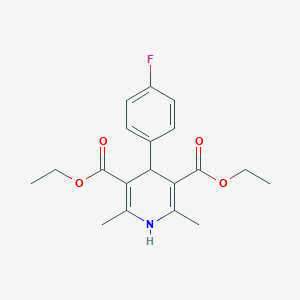
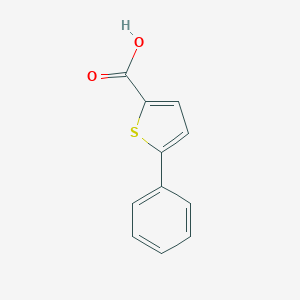
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)

